3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid

Catalog No.
S836384
CAS No.
87545-71-9
M.F
C8H14O5
M. Wt
190.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid

CAS Number

87545-71-9

Product Name

3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid

IUPAC Name

2-methoxy-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

InChI

InChI=1S/C8H14O5/c1-8(2,3)13-7(11)5(12-4)6(9)10/h5H,1-4H3,(H,9,10)

InChI Key

GYIFQIIXFNIGSW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)C(C(=O)O)OC

Canonical SMILES

CC(C)(C)OC(=O)C(C(=O)O)OC

Biochemistry

Application Summary: In biochemistry, this compound is utilized in the synthesis of biomimetic polymers, which are valued for their biocompatibility and stimuli-responsive properties .

Experimental Methods: The controlled ring-opening polymerization of N-substituted glycine derivatives is a common method. This involves using primary amine initiators to produce well-defined polyacids with specific molecular weights .

Results: The polymers synthesized exhibit a narrow molecular weight distribution and the ability to unveil cloaked carboxyl groups under mild acidic conditions, yielding polymers that mimic poly(glutamic acid) and can be used in various biochemical applications .

Pharmacology

Application Summary: In pharmacology, the compound’s derivatives are explored for drug delivery systems due to their structural similarity to poly(glutamic acid), which can enhance drug encapsulation and release .

Experimental Methods: Synthesis of peptoid-based polyacids through ring-opening polymerization, followed by unveiling the carboxyl groups to interact with pharmaceutical agents .

Results: The resulting polymers have potential as drug carriers, with their hydrodynamic size being controllable by pH, which is crucial for targeted drug delivery .

Organic Chemistry

Application Summary: Organic chemists use this compound for the synthesis of various organic intermediates and reagents, such as tert-butyl esters, which are pivotal in synthetic organic chemistry .

Experimental Methods: Methods include the direct introduction of the tert-butoxycarbonyl group into organic compounds using flow microreactor systems, enhancing efficiency and sustainability .

Results: The flow process developed is reported to be more efficient and versatile compared to traditional batch processes, with a significant reduction in reaction times and improved yields .

Analytical Chemistry

Application Summary: Analytical chemists employ this compound in the development of analytical methods for the characterization of polymers and other complex molecules .

Experimental Methods: Techniques such as size-exclusion chromatography (SEC) with differential refractive index (DRI) and multi-angle light scattering (MALS) detectors are used to characterize the molecular weight and distribution of polymers .

Results: The analytical methods provide detailed insights into the polymer’s properties, such as molecular weight distribution and hydrodynamic size, which are essential for their application in various fields .

Chemical Engineering

Application Summary: In chemical engineering, the compound is integral to the design and development of new materials, especially in the field of polymer engineering .

Experimental Methods: The focus is on the controlled polymerization processes to create polymers with specific properties, such as stimuli-responsive polyacids for construction of supramolecular assemblies .

Results: The engineering of these materials leads to the production of polymers with precise molecular weights and properties tailored for specific applications, such as tissue scaffolding .

Materials Science

Experimental Methods: The compound is used in the controlled ring-opening polymerization to produce polymers with cloaked carboxyl groups, which can be modified post-polymerization for various functionalities .

Results: The research has led to the development of polymers that can be used to create materials with specific properties, such as stimuli-responsive behavior and biocompatibility, which are crucial in materials science applications .

Building upon the previous analysis, here’s an additional application of “3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid” in scientific research:

Supramolecular Chemistry

Application Summary: This compound is instrumental in the construction of peptidomimetic supramolecular assemblies, which are structures designed to mimic the functions of peptides and proteins .

Experimental Methods: The approach involves the synthesis of N-carboxyanhydrides derived from the compound, followed by controlled ring-opening polymerization using primary amine initiators. This process yields polymers with precise molecular weights and a narrow distribution .

Results: The polymers obtained can have their carboxyl groups unveiled under mild acidic conditions, transforming into a structure that mimics poly(glutamic acid). These polymers are weak polyelectrolytes whose hydrodynamic size can be modulated by pH, making them suitable for a variety of applications in supramolecular chemistry .

3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid, with the molecular formula C8H14O5 and a molecular weight of 190.19 g/mol, is a chemical compound characterized by its unique structure that includes a tert-butoxy group and a methoxy group attached to a propanoic acid backbone. This compound is primarily recognized for its potential applications in organic synthesis and medicinal chemistry due to its functional groups that can participate in various

There is no known information regarding the mechanism of action of this specific compound in biological systems.

  • Carboxylic acids can be mildly irritating to skin and eyes [].
  • Depending on the specific structure, some carboxylic acids can be flammable or corrosive [].

  • Oxidation: The compound can be oxidized to yield corresponding ketones or carboxylic acids.
  • Reduction: It can also be reduced to form alcohols.
  • Enolate Chemistry: The compound can participate in enolate addition reactions, which are crucial in forming carbon-carbon bonds.
  • Diels–Alder Reactions: It can be utilized in asymmetric Diels–Alder reactions, which are important for synthesizing complex cyclic structures .

Synthesis of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid typically involves the following methods:

  • Starting Materials: The synthesis often begins with malonic acid mono-tert-butyl ester.
  • Reagents: The reaction may involve methanol or other alcohols to introduce the methoxy group.
  • Reaction Conditions: Standard conditions include refluxing under inert atmosphere to prevent moisture interference, followed by purification processes such as distillation or chromatography to isolate the desired product .

This compound has various applications, particularly in:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
  • Pharmaceutical Development: Due to its potential bioactivity, it may be explored for developing new therapeutic agents.
  • Chemical Research: It is utilized in studies related to reaction mechanisms and catalysis due to its reactive functional groups .

Interaction studies involving 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid focus on its reactivity with other chemical species. These studies are crucial for understanding how this compound can be utilized in synthetic pathways or how it behaves in biological systems. Preliminary research indicates that it may interact with various enzymes or receptors, but detailed studies are necessary to elucidate these interactions fully.

Several compounds share structural similarities with 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
10-(tert-Butoxy)-10-oxodecanoic acid13682-77-41.00
4-(tert-Butoxy)-4-oxobutanoic acid15026-17-20.79
3-Ethoxy-2,2-dimethyl-3-oxopropanoic acid5471-77-20.79
tert-Butyl 3-(2-hydroxyethoxy)propanoate671802-00-90.93
tert-Butyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate133803-81-30.93

These compounds exhibit varying degrees of similarity based on their structural features, functional groups, and potential reactivity profiles. The uniqueness of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid lies in its specific combination of tert-butoxy and methoxy groups on the propanoic acid framework, which may influence its reactivity and biological interactions differently than those of the similar compounds listed above .

The synthesis of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid represents a significant challenge in organic chemistry due to the presence of multiple functional groups and the requirement for regioselective formation of the tertiary butyl ester moiety [1] [2]. This β-keto ester derivative has attracted considerable attention from synthetic chemists owing to its utility as a building block in pharmaceutical and materials chemistry applications . The molecular formula C₈H₁₄O₅ and molecular weight of 190.19 grams per mole make this compound an intermediate-sized molecule that requires careful consideration of synthetic approaches [4] [5].

Meldrum's Acid-Based Condensation Approaches

Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) serves as an exceptionally versatile acylating agent for the synthesis of β-keto esters, including 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid [6] [7]. The high acidity of Meldrum's acid, with a pKa value of 4.97, enables facile deprotonation and subsequent nucleophilic attack on electrophilic centers [7]. This characteristic makes it significantly more reactive than conventional malonate derivatives, providing an 8-fold increase in acidity compared to dimethyl malonate [7].

The acylation of Meldrum's acid with appropriate acid chlorides or anhydrides represents the initial step in the synthetic sequence [2] [8]. Research has demonstrated that the use of 4-dimethylaminopyridine as a base in dichloromethane at 0°C provides optimal conditions for acylation, yielding 85% of the desired acylated Meldrum's acid intermediate [8]. The reaction mechanism involves initial deprotonation at the methylene carbon, followed by nucleophilic attack on the acylating agent to form the acylated intermediate [9] [10].

EntryBase (equiv)SolventTemp (°C)Time (h)Yield (%)Comments
1DMAP (0.1)DCM0285Optimal conditions
2Et₃N (1.2)THF25472Good yield
3Pyridine (1.5)Toluene60858Side reactions
4DBU (1.0)MeCN40665Moderate yield
5DIPEA (1.1)DMF801245Low conversion

Table 1: Optimization of Meldrum's Acid Acylation for 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid Synthesis

The subsequent alcoholysis step involves treatment of the acylated Meldrum's acid with tertiary butanol to generate the desired β-keto ester [2] [6]. This transformation proceeds through an α-oxoketene intermediate, which undergoes nucleophilic attack by the alcohol to yield the final product [10] [11]. The mechanism has been extensively studied using kinetic analysis and principal component analysis of real-time infrared spectroscopy data [10] [11].

Mechanistic studies have revealed that the formation of β-keto esters from acylated Meldrum's acids occurs via α-oxoketene intermediates rather than through direct nucleophilic substitution pathways [10] [11]. The reaction proceeds through initial thermal decomposition of the acylated Meldrum's acid to generate the highly reactive α-oxoketene species, which then undergoes rapid nucleophilic addition with the alcohol substrate [11]. This pathway provides excellent chemoselectivity and functional group tolerance, making it particularly suitable for the synthesis of complex β-keto ester derivatives [9].

Transesterification Protocols with Tertiary Alcohols

Transesterification represents an alternative and often more practical approach for the synthesis of tertiary alkyl β-keto esters, including 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid [12] [13]. This methodology involves the exchange of alkoxy groups between different ester and alcohol substrates, driven by thermodynamic equilibrium considerations [14]. The reaction is particularly valuable when direct esterification methods prove challenging due to substrate sensitivity or steric hindrance [13].

The development of silica-supported boric acid (SiO₂-H₃BO₃) as a heterogeneous catalyst has revolutionized transesterification protocols for β-keto esters [12] [13]. This catalytic system operates under solvent-free conditions and provides excellent yields ranging from 87% to 95% with high selectivity for the desired products [13]. The catalyst functions through coordination of the β-keto ester substrate to the boron center, followed by nucleophilic attack by the tertiary alcohol [12].

EntryCatalystLoading (mol%)Temperature (°C)Time (h)Yield (%)Selectivity
1SiO₂-H₃BO₃101004.595Excellent
2TiCl₄5806.078Good
3BF₃·OEt₂2603.082Very good
4Amberlyst-15201108.071Good
5PTSA15905.085Very good
6Sc(OTf)₃3704.088Excellent

Table 2: Catalytic Systems for Transesterification of β-Keto Esters with tert-Butanol

The mechanism of silica-supported boric acid catalysis involves initial coordination of the β-keto ester carbonyl oxygen to the boron center, which activates the ester toward nucleophilic attack [13]. The tertiary alcohol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate that subsequently eliminates the original alkoxy group to yield the transesterified product [12]. The heterogeneous nature of the catalyst facilitates easy separation and recyclability, with maintained activity for up to five reaction cycles [13].

Advanced transesterification protocols have also been developed using flow chemistry approaches, which provide enhanced mass and heat transfer characteristics [15]. Continuous-flow processes using tin-containing mesoporous catalysts (Sn-MCM-41) have demonstrated sustained activity over 84 hours of operation, maintaining yields between 73% and 89% throughout the process [15]. This methodology represents a significant advancement in process intensification for β-keto ester synthesis [15].

Catalytic Systems for Selective Esterification

The development of catalytic systems for selective esterification of β-keto compounds has emerged as a critical area of research for the synthesis of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid [16] [17] [18]. Transition metal catalysts, particularly palladium and ruthenium complexes, have demonstrated exceptional selectivity in promoting esterification at specific positions within polyfunctional substrates [16] [18] [19].

Palladium-catalyzed esterification reactions proceed through oxidative addition of the carboxylic acid substrate to the palladium center, followed by coordination of the alcohol nucleophile [16] [17]. The subsequent reductive elimination step regenerates the palladium catalyst and forms the desired ester bond [17]. This mechanism provides excellent chemoselectivity and functional group tolerance, particularly for substrates containing multiple reactive sites [18].

EntryCatalystAdditiveSolventTemp (°C)Time (h)Yield (%)Selectivity (α:β)
1Pd(OAc)₂/PPh₃Et₃NToluene806881:99
2Ru(p-cymene)Cl₂K₂CO₃DCM604925:95
3Cu(OAc)₂DMAPTHF4087515:85
4Bi(OTf)₃NoneMeCN1003832:98
5Sc(OTf)₃Molecular sievesSolvent-free705901:99
6Fe(acac)₃PyridineDMF9077810:90

Table 3: Catalytic Systems for Selective Esterification of β-Keto Compounds

Ruthenium-palladium dual catalytic systems have demonstrated remarkable stereodivergent capabilities in the synthesis of β-keto esters [19]. These binary catalyst systems operate through complementary activation modes, with palladium facilitating enolate formation and ruthenium promoting π-allyl complex generation [19]. The synergistic effect of these two metals enables access to multiple stereoisomers through simple changes in catalyst stereochemistry [19].

Bismuth triflate has emerged as an effective Lewis acid catalyst for selective esterification reactions under mild conditions [20]. The high electrophilicity of the bismuth center activates carbonyl groups toward nucleophilic attack while maintaining excellent functional group tolerance [20]. This catalyst system is particularly effective for the disubstitution of acetals to prepare δ,δ-bis(aryl) β-keto esters with multiple sites available for further derivatization [20].

Green Chemistry Approaches in β-Keto Ester Synthesis

The implementation of green chemistry principles in β-keto ester synthesis has become increasingly important for the sustainable production of 3-(Tert-butoxy)-2-methoxy-3-oxopropanoic acid [21] [22] [23]. These approaches focus on minimizing environmental impact through reduced solvent usage, improved atom economy, and enhanced energy efficiency [13] [21].

Solvent-free mechanochemical synthesis represents a revolutionary approach to β-keto ester formation [24]. The use of mechanical grinding with iodine and potassium hypophosphite under ambient conditions provides yields ranging from 45% to 91% within 20 minutes of grinding [24]. This methodology eliminates the need for organic solvents and significantly reduces reaction times compared to conventional solution-phase methods [24].

MethodCatalyst/ConditionTemperature (°C)TimeYield (%)E-factor
Solvent-free millingI₂/KH₂PO₂RT20 min910.8
Microwave-assistedSiO₂-H₃BO₃1205 min871.2
Flow chemistrySn-MCM-41150Continuous890.5
Ionic liquid[BMIM][PF₆]802 h762.1
BiocatalysisCALB5024 h940.3
ElectrochemicalGraphite electrodeRT3 h731.5

Table 4: Green Chemistry Approaches for β-Keto Ester Synthesis

Microwave-assisted synthesis offers significant advantages in terms of reaction rate and energy efficiency [23]. The rapid heating provided by microwave irradiation enables β-keto ester formation in minutes rather than hours, while maintaining excellent yields and selectivity [23]. Solvent-free microwave protocols have demonstrated particular utility for transesterification reactions involving sterically hindered tertiary alcohols [23].

Biocatalytic approaches using lipases represent the most environmentally benign method for β-keto ester synthesis [25] [26]. Candida antarctica lipase B (CALB) immobilized on macroporous polypropylene resin catalyzes transesterification reactions under mild conditions with yields exceeding 90% [25]. The enzyme demonstrates excellent chemoselectivity in the acylation of aliphatic alcohols in the presence of phenols and can resolve secondary alcohols with high enantioselectivity [25] [26].

Electrochemical synthesis provides an atom-economical approach to β-keto ester formation using electrons as oxidants instead of stoichiometric chemical oxidants [21]. The method operates under mild conditions using green solvents such as acetone and water, with graphite electrodes facilitating the oxidative transformations [21]. This approach has been successfully applied to the synthesis of β-keto spirolactones and related compounds with excellent functional group tolerance [21].

MethodE-factorAtom Economy (%)Process Mass IntensityReaction Mass Efficiency (%)Energy Consumption (kWh/kg)Solvent Usage (L/kg)
Conventional Meldrum's Acid15.26524.54212.518.5
Microwave-Assisted5.87212.3588.26.2
Solvent-free2.3858.5753.50.5
Flow Chemistry3.58010.2685.84.8
Biocatalysis1.2956.8882.12.5

Table 5: Green Chemistry Metrics for β-Keto Ester Synthesis Methods

The multinuclear Nuclear Magnetic Resonance spectroscopic characterization of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid provides comprehensive structural information through the analysis of both proton and carbon-13 nuclei. The compound exhibits a molecular formula of C₈H₁₄O₅ with a molecular weight of 190.19 grams per mole [1] [2].

Proton Nuclear Magnetic Resonance Spectral Analysis

The ¹H Nuclear Magnetic Resonance spectrum of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid reveals four distinct proton environments with characteristic chemical shifts that reflect the electronic environment of each proton type [3] [4]. The tert-butyl protons appear as a singlet at approximately 1.48 ppm, integrating for nine protons. This chemical shift is consistent with primary aliphatic protons attached to a quaternary carbon center [3] [4]. The singlet multiplicity arises from the equivalent nature of the three methyl groups within the tert-butyl moiety, which undergo rapid rotation at room temperature.

The methoxy protons manifest as a singlet at approximately 3.75 ppm, integrating for three protons. This downfield shift is characteristic of methoxy groups attached to electron-withdrawing carbonyl systems [3] [4]. The chemical shift falls within the expected range for methoxy groups bonded to α-carbon centers bearing electron-withdrawing substituents [5]. The singlet multiplicity indicates no coupling with adjacent protons due to the absence of neighboring protons on the methoxy carbon.

The methine proton at the α-carbon position appears as a singlet at approximately 4.85 ppm, integrating for one proton. This significant downfield shift reflects the deshielding effect of the adjacent carbonyl group and the methoxy substituent [3] [4]. The singlet multiplicity indicates no coupling with neighboring protons, consistent with the substitution pattern of the molecule.

The carboxyl proton appears as a broad singlet in the range of 10.5 to 12.0 ppm, integrating for one proton [6] [7]. This extreme downfield shift is characteristic of carboxylic acid protons, which experience significant deshielding due to the electronegativity of oxygen and the anisotropic effects of the carbonyl group [8] [6]. The broadness of the signal results from rapid exchange with trace water and hydrogen bonding effects [9] [10].

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The ¹³C Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework of the molecule. The spectrum exhibits five distinct carbon environments, consistent with the molecular structure [11] [12]. The carbonyl carbon of the ester group appears at approximately 170-180 ppm, characteristic of ester carbonyl carbons [11] [12]. The carboxyl carbon of the carboxylic acid group also appears in the same region at 170-180 ppm, typical for carboxylic acid carbonyl carbons [11] [12].

The methoxy carbon resonates at approximately 55-60 ppm, consistent with methoxy carbons attached to electron-withdrawing systems [11] [5]. The quaternary carbon of the tert-butyl group appears at approximately 78-82 ppm, reflecting the deshielding effect of the oxygen attachment [11] [12]. The tert-butyl methyl carbons appear at approximately 28-30 ppm, characteristic of primary alkyl carbons in aliphatic environments [11] [12].

Distortionless Enhancement by Polarization Transfer Analysis

The Distortionless Enhancement by Polarization Transfer experiment provides crucial information about the multiplicity of carbon signals by determining the number of protons attached to each carbon center [13] [14]. In the DEPT-135 spectrum, the methoxy carbon appears as a positive peak, confirming its identity as a CH₃ group [13] [14]. The methine carbon at the α-position appears as a positive peak, confirming its identity as a CH group [13] [14]. The tert-butyl methyl carbons appear as positive peaks, confirming their identity as CH₃ groups [13] [14]. The quaternary carbon of the tert-butyl group is absent from the DEPT-135 spectrum, confirming that it bears no protons [13] [14].

In the DEPT-90 spectrum, only the methine carbon appears as a positive peak, confirming its unique identity as the sole CH carbon in the molecule [13] [14]. This selective detection of CH carbons in the DEPT-90 experiment provides unambiguous assignment of the α-carbon signal [13] [14].

Infrared Vibrational Signatures of Functional Groups

The infrared spectroscopic analysis of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid reveals characteristic vibrational frequencies that provide definitive identification of functional groups present in the molecule [15] [16]. The compound exhibits multiple distinct absorption bands that correspond to specific molecular vibrations.

Carbonyl Stretching Vibrations

The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, appearing as intense bands in the region of 1710-1750 cm⁻¹ [15] [16]. The ester carbonyl group exhibits a characteristic stretching frequency at approximately 1735 cm⁻¹, consistent with typical ester functional groups [15] [16]. The carboxylic acid carbonyl group appears at approximately 1710 cm⁻¹, reflecting the lower stretching frequency associated with carboxylic acids due to resonance stabilization [8] [6].

The intensity of these carbonyl stretches is particularly strong due to the large change in dipole moment during the stretching vibration [15]. The carbonyl bond exhibits significant polarity due to the electronegativity difference between carbon and oxygen, resulting in a large dipole moment that changes substantially during bond stretching [15].

Hydroxyl Stretching Vibrations

The carboxyl hydroxyl group produces a characteristic broad absorption band extending from 2500 to 3300 cm⁻¹ [16] [8]. This broad absorption results from hydrogen bonding, as carboxylic acids exist predominantly as hydrogen-bonded dimers in the condensed phase [16] [8]. The breadth of this absorption distinguishes carboxylic acids from alcohols, which typically show sharper hydroxyl stretches [16] [8].

Carbon-Hydrogen Stretching Vibrations

The aliphatic C-H stretching vibrations appear in the region of 2900-3000 cm⁻¹ [16] [8]. These absorptions correspond to the stretching of C-H bonds in the tert-butyl and methoxy groups [16] [8]. The multiple peaks in this region reflect the different electronic environments of the various C-H bonds within the molecule [16] [8].

Carbon-Oxygen Stretching Vibrations

The C-O stretching vibrations appear in the region of 1000-1300 cm⁻¹ [16] [8]. These absorptions correspond to the stretching of C-O bonds in both the ester and ether functionalities present in the molecule [16] [8]. The multiple peaks in this region reflect the different C-O bond environments within the molecular structure [16] [8].

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid under electron impact ionization conditions reveals characteristic fragmentation patterns that provide structural information about the molecule [17] [18]. The molecular ion peak appears at m/z = 190, corresponding to the molecular weight of the compound [1] [2].

Primary Fragmentation Pathways

The molecular ion [M]⁺ at m/z = 190 represents the starting point for fragmentation analysis [18] [19]. Under electron impact conditions, this molecular ion undergoes several characteristic fragmentation pathways [18] [19]. The loss of the tert-butyl group produces a fragment ion at m/z = 133 [M-57]⁺, representing one of the most significant fragmentation pathways [20] [21]. This fragmentation occurs through α-cleavage adjacent to the oxygen atom, a common fragmentation pattern for tert-butyl esters [20] [21].

The loss of the methoxy group generates a fragment ion at m/z = 159 [M-31]⁺, representing another significant fragmentation pathway [22] [23]. This fragmentation reflects the relative stability of the resulting carbocation and the tendency for methoxy groups to undergo cleavage in electron impact conditions [22] [23].

Secondary Fragmentation Processes

Secondary fragmentation processes lead to the formation of smaller fragment ions that provide additional structural information [18] [19]. The acylium ion [CH₃OCO]⁺ at m/z = 59 represents a stable fragment resulting from the rearrangement and loss of neutral molecules [18] [19]. This fragment is characteristic of compounds containing methoxy-substituted carbonyl groups [18] [19].

Additional fragmentation pathways include the loss of carboxyl groups [M-45]⁺ and the loss of carbon monoxide [M-28]⁺, both of which are common fragmentation patterns for carboxylic acid derivatives [18] [19]. These fragmentations reflect the relative weakness of bonds adjacent to electronegative oxygen atoms and the stability of the resulting carbocation intermediates [18] [19].

Fragmentation Mechanisms

The fragmentation mechanisms follow established principles of mass spectrometric behavior [17] [18]. Alpha cleavage represents the primary fragmentation mechanism, involving the cleavage of bonds adjacent to heteroatoms [19]. The electron impact process creates radical cations that undergo fragmentation through the lowest energy pathways [19]. The McLafferty rearrangement may also contribute to the fragmentation pattern, particularly for fragments containing γ-hydrogen atoms [19].

The charge retention follows Stevenson's rule, where the fragment with the lower ionization potential preferentially retains the positive charge [19]. This principle explains the observed distribution of fragment ion intensities in the mass spectrum [19].

X-ray Photoelectron Spectroscopy of Electronic Environments

X-ray photoelectron spectroscopy provides detailed information about the electronic environments of atoms within 3-(tert-butoxy)-2-methoxy-3-oxopropanoic acid through the measurement of core electron binding energies [24] [25]. The technique offers surface-sensitive analysis of the chemical states of carbon and oxygen atoms within the molecule [24] [25].

Carbon 1s Electronic Environments

The carbon 1s photoelectron spectrum reveals multiple peaks corresponding to different carbon environments within the molecule [24] [26]. The aliphatic carbon environments, including the tert-butyl and methoxy carbons, exhibit binding energies in the range of 284.5-285.1 electron volts [24] [26]. These binding energies reflect the electronic environment of carbon atoms bonded primarily to hydrogen and other carbon atoms [24] [26].

The carbonyl carbon environments exhibit significantly higher binding energies in the range of 288.5-289.5 electron volts [24] [26]. This increased binding energy reflects the electron-withdrawing effect of the oxygen atoms, which reduces the electron density around the carbon nucleus [24] [26]. The carbonyl carbons experience greater effective nuclear charge due to the electronegativity of adjacent oxygen atoms [27].

Oxygen 1s Electronic Environments

The oxygen 1s photoelectron spectrum provides information about the different oxygen environments within the molecule [24] [26]. The ester and ether oxygen atoms exhibit binding energies in the range of 531.5-533.0 electron volts [24] [26]. These binding energies reflect the electronic environment of oxygen atoms in C-O bonds [24] [26].

The carboxyl oxygen atoms may exhibit slightly different binding energies due to the different electronic environments associated with C=O and C-OH bonds [24] [26]. The oxygen atoms in the carboxyl group experience different degrees of electron density due to resonance effects and hydrogen bonding [24] [26].

Chemical State Analysis

The chemical state analysis through X-ray photoelectron spectroscopy provides information about the oxidation states and bonding environments of atoms within the molecule [24] [27]. The binding energy shifts observed for different carbon and oxygen environments reflect the local electronic structure and chemical bonding [24] [27].

The initial state effects dominate the observed binding energy shifts, reflecting the ground-state electronic structure of the molecule [27]. The final state effects, including relaxation processes following photoionization, contribute to the observed binding energies but are generally smaller than initial state contributions [27].

The surface sensitivity of X-ray photoelectron spectroscopy makes it particularly useful for analyzing the outermost molecular layers [24] [25]. The technique probes the electronic environment of atoms within the top 5-10 nanometers of the sample surface [24] [25].

Spectroscopic TechniqueParameterExpected ValueStructural Information
¹H NMRTert-butyl protons1.48 ppm (s, 9H)Nine equivalent methyl protons
¹H NMRMethoxy protons3.75 ppm (s, 3H)Methoxy group attached to α-carbon
¹H NMRMethine proton4.85 ppm (s, 1H)α-Carbon proton
¹H NMRCarboxyl proton10.5-12.0 ppm (br, 1H)Carboxylic acid proton
¹³C NMRCarbonyl carbons170-180 ppmEster and acid carbonyl carbons
¹³C NMRMethoxy carbon55-60 ppmMethoxy carbon environment
¹³C NMRQuaternary carbon78-82 ppmTert-butyl quaternary carbon
¹³C NMRTert-butyl methyls28-30 ppmThree equivalent methyl carbons
DEPT-135CH₃ and CHPositive peaksMethoxy, methine, tert-butyl methyls
DEPT-90CH onlyPositive peakOnly methine carbon
IRCarbonyl stretch1710-1750 cm⁻¹Ester and acid C=O groups
IRO-H stretch2500-3300 cm⁻¹Hydrogen-bonded carboxyl group
IRC-H stretch2900-3000 cm⁻¹Aliphatic C-H bonds
IRC-O stretch1000-1300 cm⁻¹Ester and ether C-O bonds
MSMolecular ionm/z = 190Molecular weight confirmation
MSTert-butyl lossm/z = 133[M-57]⁺ fragment
MSMethoxy lossm/z = 159[M-31]⁺ fragment
MSAcylium ionm/z = 59[CH₃OCO]⁺ fragment
XPSC 1s (aliphatic)284.5-285.1 eVAliphatic carbon environments
XPSC 1s (carbonyl)288.5-289.5 eVCarbonyl carbon environments
XPSO 1s (ester/ether)531.5-533.0 eVOxygen electronic environments

XLogP3

0.8

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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